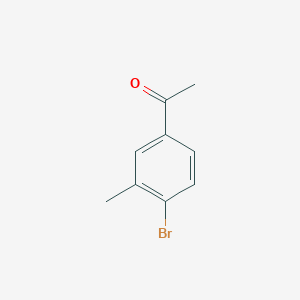

1-(4-Bromo-3-methylphenyl)ethanone

CAS No.: 37074-40-1

Cat. No.: VC2318882

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37074-40-1 |

|---|---|

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | 1-(4-bromo-3-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 |

| Standard InChI Key | QRTFRIPKQPOIPI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)C)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C)Br |

Introduction

Physical and Chemical Properties

1-(4-Bromo-3-methylphenyl)ethanone possesses distinct physical and chemical properties that make it valuable for various applications. This compound exists as a crystalline solid under standard conditions, with physical characteristics that are typical of substituted acetophenones. Its molecular structure features a bromine atom at the para position and a methyl group at the meta position relative to the acetyl group on the phenyl ring, creating a unique electronic and steric environment that influences its reactivity.

The presence of both electron-withdrawing (bromine and acetyl) and electron-donating (methyl) groups on the aromatic ring creates an interesting electronic distribution that affects the compound's chemical behavior. This distribution influences the reactivity patterns observed in various chemical transformations, making it a versatile building block in organic synthesis. The acetyl group, in particular, provides opportunities for numerous transformations, including aldol condensations, reductions, and oxidations .

Key Physical and Chemical Identifiers

Below is a comprehensive table outlining the essential physical and chemical properties of 1-(4-Bromo-3-methylphenyl)ethanone:

| Property | Value |

|---|---|

| CAS Number | 37074-40-1 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | 1-(4-bromo-3-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 |

| Standard InChIKey | QRTFRIPKQPOIPI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C)Br |

| Physical Appearance | Crystalline solid |

| PubChem Compound ID | 347124 |

These identifiers provide essential information for researchers working with this compound, allowing for precise identification and characterization in laboratory settings. The molecular formula reveals the exact atomic composition, while the SMILES and InChI notations provide standardized representations of the molecular structure that can be used in computational chemistry and database searches.

Synthesis Methods

The synthesis of 1-(4-Bromo-3-methylphenyl)ethanone can be accomplished through several methodologies, with the most common approach involving the selective bromination of 3-methylacetophenone. This process typically utilizes bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions must be carefully controlled, including temperature regulation and appropriate stirring time, to ensure optimal yields and selectivity for the desired product. This approach leverages the directing effects of the existing substituents to achieve regioselective bromination at the para position relative to the acetyl group.

An alternative synthetic route involves a multi-step process starting from 4-bromo-3-methylbenzaldehyde. This approach begins with the reaction of the benzaldehyde with methylmagnesium bromide in tetrahydrofuran under nitrogen atmosphere, followed by ammonium chloride quenching and extraction with dichloromethane. The resulting intermediate, 1-(4-bromo-3-methylphenyl)ethanol, is then oxidized using pyridinium chlorochromate in dichloromethane to yield the target acetophenone. This method can achieve high yields, with reported efficiency of approximately 87% for the oxidation step .

Industrial Production Considerations

Industrial production of 1-(4-Bromo-3-methylphenyl)ethanone requires scaling up laboratory methods while addressing additional considerations related to efficiency, cost, and environmental impact. Large-scale production often employs continuous flow reactors rather than batch processes to improve efficiency and consistency. Catalysts may be immobilized on solid supports to facilitate recovery and reuse, reducing production costs. Additionally, industrial processes may explore alternative brominating agents that are safer to handle and generate less hazardous waste compared to elemental bromine.

Environmental considerations also play a crucial role in industrial production methods. Modern approaches often incorporate principles of green chemistry, such as reduced solvent usage, catalytic rather than stoichiometric reagents, and improved atom economy. These considerations are increasingly important as regulatory frameworks around chemical manufacturing become more stringent regarding waste generation and environmental impact .

Chemical Reactivity

1-(4-Bromo-3-methylphenyl)ethanone demonstrates versatile chemical reactivity due to its functional groups and substitution pattern. The compound can participate in a wide range of transformations, making it valuable in organic synthesis. Its reactivity is primarily determined by three key structural features: the reactive carbonyl group, the bromine substituent, and the methyl group. Each of these components offers opportunities for selective chemical modifications and functional group transformations.

The carbonyl group readily undergoes nucleophilic addition reactions with various reagents, including Grignard reagents, hydride reducing agents, and enolate-forming bases. These reactions can lead to alcohols, olefins, or more complex structures depending on the specific reagents and conditions employed. The bromine substituent, meanwhile, makes the compound suitable for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of carbon-carbon bonds at the para position of the phenyl ring .

Key Chemical Transformations

The compound undergoes several important chemical transformations that highlight its synthetic utility:

-

Reduction Reactions: The carbonyl group can be selectively reduced using reagents such as sodium borohydride to yield the corresponding alcohol, 1-(4-bromo-3-methylphenyl)ethanol.

-

Cross-Coupling Reactions: The bromine substituent allows for various palladium-catalyzed coupling reactions, enabling the introduction of diverse groups at the para position.

-

Aldol Condensations: The acidic α-hydrogens of the acetyl group enable aldol and related condensation reactions with aldehydes and ketones to form α,β-unsaturated carbonyl compounds.

-

Halogen Exchange: The bromine can be exchanged for other halogens or functional groups through nucleophilic aromatic substitution under specific conditions.

These transformations demonstrate the compound's versatility as a synthetic building block and explain its importance in the preparation of more complex molecular architectures .

Applications in Organic Synthesis

1-(4-Bromo-3-methylphenyl)ethanone serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular frameworks. Its utility stems from the presence of multiple reactive sites that can be selectively modified or expanded upon. The compound functions as an important intermediate in the synthesis of various classes of compounds, including biphenyls, heterocycles, and potential pharmaceutical candidates. Its strategic combination of functional groups allows for diverse synthetic pathways, making it a versatile starting material for organic chemists .

One significant application involves its use in the preparation of biphenyl compounds and their analogs. In a representative procedure, 1-(4-Bromo-3-methylphenyl)ethanone can be treated with trimethyl phenylammonium tribromide in tetrahydrofuran, resulting in useful intermediates for further synthetic elaboration. These biphenyl structures are important scaffolds in pharmaceutical chemistry, appearing in numerous bioactive compounds and marketed medications. The selective coupling reactions enabled by the bromine substituent allow for the controlled construction of these structurally complex systems .

Synthesis of Heterocyclic Compounds

Another significant application lies in the synthesis of heterocyclic compounds, particularly isoxazoline derivatives. These heterocycles have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acetyl group of 1-(4-Bromo-3-methylphenyl)ethanone provides a convenient handle for constructing these ring systems through condensation reactions with appropriate nitrogen-containing reagents. The resulting isoxazolines represent an important class of compounds with potential therapeutic applications .

The compound also serves as a starting point for the synthesis of chalcones and related α,β-unsaturated carbonyl compounds. These structures are formed through aldol condensation reactions between the acetyl group of 1-(4-Bromo-3-methylphenyl)ethanone and various aromatic aldehydes. The resulting chalcones have been extensively studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the bromine substituent in these chalcones provides opportunities for further structural elaboration through various cross-coupling methodologies.

Biological Activity

Research into the biological activity of 1-(4-Bromo-3-methylphenyl)ethanone has revealed promising properties that suggest potential applications in pharmaceutical development. Studies have primarily focused on two key areas: anticancer activity and antimicrobial properties. These findings have generated interest in the compound as a potential lead structure for the development of new therapeutic agents, though it should be noted that research remains primarily at the in vitro stage.

In vitro studies have demonstrated that 1-(4-Bromo-3-methylphenyl)ethanone exhibits notable anticancer properties, particularly against prostate cancer cell lines. The compound appears to induce apoptosis in cancer cells through modulation of apoptotic pathways and downregulation of anti-apoptotic proteins. This mechanism of action suggests potential utility in cancer treatment strategies, particularly if the compound's selectivity and potency can be optimized through structural modifications. Additional studies have also shown activity against breast cancer cell lines, where the compound appears to inhibit cell proliferation and induce cell cycle arrest.

Antimicrobial Properties

Complementing its anticancer activity, 1-(4-Bromo-3-methylphenyl)ethanone has also demonstrated antimicrobial properties against various bacterial strains. These findings suggest potential applications in the development of new antibacterial agents, which is particularly relevant given the growing concern about antimicrobial resistance. The compound's activity against bacterial pathogens may involve interference with essential cellular processes, though the precise mechanisms require further investigation.

| Biological Activity | Cell Line/Organism | Key Findings | Mechanism of Action |

|---|---|---|---|

| Anticancer | Prostate Cancer | IC₅₀ value of approximately 12.5 μM | Induces apoptosis via mitochondrial pathway |

| Anticancer | Breast Cancer | IC₅₀ value of approximately 15.0 μM | Inhibits cell proliferation, induces cell cycle arrest |

| Antimicrobial | Various bacterial strains | Significant inhibitory effects | Mechanism under investigation |

Research and Development

Current research surrounding 1-(4-Bromo-3-methylphenyl)ethanone spans multiple disciplines, reflecting the compound's versatility and potential applications. Medicinal chemistry researchers are exploring structural modifications to enhance the compound's biological activities, particularly its anticancer and antimicrobial properties. These efforts involve systematic alterations of the core structure to establish structure-activity relationships, which could guide the development of more potent and selective derivatives. Computational studies are complementing experimental work by providing insights into potential binding interactions with biological targets.

Synthetic chemists continue to develop improved methods for preparing 1-(4-Bromo-3-methylphenyl)ethanone and its derivatives. Research in this area focuses on enhancing efficiency, selectivity, and sustainability of synthetic routes. Novel catalytic systems for cross-coupling reactions involving this compound are being investigated, potentially expanding its utility in complex molecule synthesis. Additionally, flow chemistry approaches are being explored to facilitate continuous production of the compound and its derivatives, which could streamline manufacturing processes .

Future Research Directions

Several promising research directions are emerging for 1-(4-Bromo-3-methylphenyl)ethanone:

-

Structure-Activity Relationship Studies: Systematic investigation of derivatives to identify optimal substitution patterns for enhanced biological activity.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying the compound's biological activities.

-

Development of Hybrid Molecules: Incorporation of the compound's structural motifs into hybrid molecules with enhanced properties.

-

Green Chemistry Applications: Exploration of more sustainable methods for synthesis and derivatization.

-

Drug Delivery Systems: Investigation of formulation strategies to enhance the compound's solubility and bioavailability for potential pharmaceutical applications.

These research directions reflect the multidisciplinary interest in 1-(4-Bromo-3-methylphenyl)ethanone and highlight its continued relevance in chemical and pharmaceutical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume